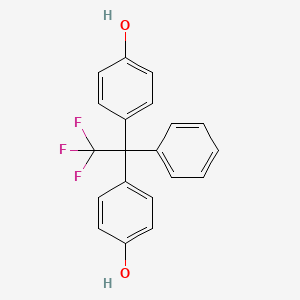
4,4'-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)diphenol
Cat. No. B8518602
Key on ui cas rn:
1882-01-5
M. Wt: 344.3 g/mol
InChI Key: MQTKRZKZCDBRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05247050
Procedure details


A mixture of 100 grams (0.57 mol) of trifluoroacetophenone, 100 grams (0.7 mol) trifluoromethane sulfonic acid, and 100 grams (10.9 mol) anisole is stirred at room temperature for 24 hours. The mixture is then transferred to a separatory funnel and the organic material is washed with water (3×11), saturated bicarbonate (3×500 ml) and water (2×500 ml). The organic phase is dried and the volatiles removed in vacuo. The resulting material is crystallized from aqueous methanol. 37.2 grams (0.1 mol) of this product is refluxed with glacial acetic acid saturated with anhydrous hydrobromic acid. The mixture is cooled and poured over crushed ice and the solid collected. The crude material is recrystallized from ethanol and petroleum ether to give 1,1-bis(4-hydroxyphenyl)-1-phenyl-2,2,2-trifluoroethane.



[Compound]
Name
product
Quantity
37.2 g
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
F[C:2](F)(F)[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[F:13][C:14]([F:20])([F:19])S(O)(=O)=O.[C:21]1([O:27]C)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.Br>C(O)(=O)C>[OH:27][C:21]1[CH:26]=[CH:25][C:2]([C:3]([C:24]2[CH:23]=[CH:22][C:21]([OH:27])=[CH:26][CH:25]=2)([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:14]([F:20])([F:19])[F:13])=[CH:23][CH:22]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)C1=CC=CC=C1)(F)F
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)OC
|
Step Two
[Compound]
|
Name
|
product
|
|
Quantity
|
37.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred at room temperature for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture is then transferred to a separatory funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic material is washed with water (3×11), saturated bicarbonate (3×500 ml) and water (2×500 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the volatiles removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting material is crystallized from aqueous methanol
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
over crushed ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material is recrystallized from ethanol and petroleum ether
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C=C1)C(C(F)(F)F)(C1=CC=CC=C1)C1=CC=C(C=C1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
